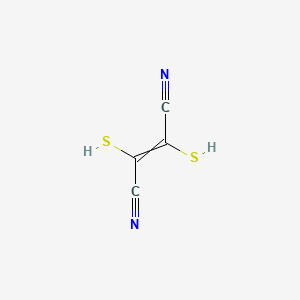
1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide is a compound that features a piperidine ring attached to a phthalazine moiety with a bromine atom at the 6-position.
Vorbereitungsmethoden
The synthesis of 1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide typically involves the following steps:
Formation of the Phthalazine Moiety: The phthalazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring is then attached to the phthalazine moiety through a nucleophilic substitution reaction, often using piperidine derivatives and suitable catalysts.
Analyse Chemischer Reaktionen
1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is investigated for its use in the synthesis of other complex molecules and as a building block in organic chemistry.
Wirkmechanismus
The mechanism of action of 1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to target DNA gyrase in certain bacterial strains, leading to the inhibition of DNA replication and bacterial growth. This interaction is mediated through the binding of the compound to the active site of the enzyme, disrupting its function .
Vergleich Mit ähnlichen Verbindungen
1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide can be compared with other similar compounds such as:
1-(1,3,5-Triazin-2-yl)piperidine-4-carboxamide: This compound also features a piperidine ring and is known for its inhibitory activity against soluble epoxide hydrolase.
N-(piperidine-4-yl) benzamide: This compound has shown cytotoxicity against cancer cells and is structurally similar due to the presence of the piperidine ring.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C14H15BrN4O |
|---|---|
Molekulargewicht |
335.20 g/mol |
IUPAC-Name |
1-(6-bromophthalazin-1-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H15BrN4O/c15-11-1-2-12-10(7-11)8-17-18-14(12)19-5-3-9(4-6-19)13(16)20/h1-2,7-9H,3-6H2,(H2,16,20) |
InChI-Schlüssel |
MLHRDHSEOVJNIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)N)C2=C3C=CC(=CC3=CN=N2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-Chloro-3-(4-fluorophenyl)thieno[3,2-b]pyridine](/img/structure/B8373442.png)


